Cyclohexylmethyl cyclohexanecarboxylate
Overview
Description
Cyclohexylmethyl cyclohexanecarboxylate is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 . It is also known as cyclohexanecarboxylic acid cyclohexylmethyl ester . This compound is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H24O2 . The InChI code for this compound is InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 .Physical and Chemical Properties Analysis
This compound has a boiling point of 126-127 °C (at a pressure of 5 Torr) and a predicted density of 0.990±0.06 g/cm3 . It is typically stored in a dry, room-temperature environment .Scientific Research Applications
Catalysis and Chemical Reactions :
- Carbonylation of Cyclohexene : Methyl cyclohexanecarboxylate is produced via the carbonylation of cyclohexene using palladium(II) chloride–triphenylphosphine as a catalyst. This study explores the kinetics of this reaction and its variables, such as catalyst concentration, carbon monoxide pressure, and temperature (Yoshida et al., 1976).
- Electrochemical Oxidation : The electrochemical oxidation of cyclohexanecarboxylate, typically resulting in both one-electron and two-electron pathways, shows a marked predominance of two-electron products when performed under ultrasonic irradiation (Chyla et al., 1989).
Microbial Degradation :
- Metabolism by Bacteria : The aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum, isolated from garden soil, is investigated. This research provides insight into the biochemical process of cyclohexanecarboxylic acid degradation by this bacterium, revealing the formation of various compounds in this process (Rho & Evans, 1975).
Photochemical Reactions :
- Photoreactivity Switching : Mesityl cyclohexanecarboxylate exhibits photodecarboxylation to form cyclohexylmesitylene in acetonitrile solutions. Interestingly, in the presence of acid and ethanol, it undergoes transesterification upon irradiation, demonstrating a switchable photoreactivity (Mori et al., 2000).
Environmental Applications :
- Green Chemistry in Catalysis : Gold nanoparticles deposited on surface-modified carbon xerogels are used as catalysts for cyclohexane C-H activation, demonstrating the use of gold in promoting hydrocarboxylation of alkanes. This research presents an eco-friendly and efficient approach to cyclohexanecarboxylic acid synthesis (Ribeiro et al., 2017).
Coordination Chemistry and Materials Science :
- Coordination Chemistry : The coordination chemistry of cyclohexanepolycarboxylate ligands is explored, particularly their conformational transformation and potential applications in materials science, including as magnetic materials (Lin & Tong, 2011).
Safety and Hazards
The safety information available indicates that Cyclohexylmethyl cyclohexanecarboxylate is a flammable liquid and vapor . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and using only non-sparking tools . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Cyclohexylmethyl Cyclohexanecarboxylate are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
cyclohexylmethyl cyclohexanecarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINVLMFYISLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180743 | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-02-1 | |
Record name | Cyclohexanecarboxylic acid, cyclohexylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2611-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylmethyl cyclohexanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLMETHYL CYCLOHEXANECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8CDC3E94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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